molecular formula C17H19N3O3 B2900529 N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1448026-62-7

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2900529
CAS No.: 1448026-62-7
M. Wt: 313.357
InChI Key: LYRNECOFQLYMNG-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of a pyrazole ring and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzodioxine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of the Pyrazole Ring

    • Reactants: Cyclopropyl ketone, hydrazine hydrate, and methyl iodide.
    • Conditions: Reflux in ethanol for several hours.
    • Product: 5-cyclopropyl-1-methyl-1H-pyrazole.
  • Step 2: Formation of the Benzodioxine Moiety

    • Reactants: Catechol and chloroacetic acid.
    • Conditions: Reflux in acetic acid.
    • Product: 2,3-dihydrobenzo[b][1,4]dioxine.
  • Step 3: Coupling Reaction

    • Reactants: 5-cyclopropyl-1-methyl-1H-pyrazole and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
    • Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
    • Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxine moiety.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-1-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the benzodioxine moiety.

    2,3-dihydrobenzo[b][1,4]dioxine: Contains the benzodioxine moiety but lacks the pyrazole ring.

    N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-benzo[b][1,4]dioxine-2-carboxamide: A closely related compound with slight structural variations.

Uniqueness

The uniqueness of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-20-13(11-6-7-11)8-12(19-20)9-18-17(21)16-10-22-14-4-2-3-5-15(14)23-16/h2-5,8,11,16H,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRNECOFQLYMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2COC3=CC=CC=C3O2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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